(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
Description
“(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid” is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a 3,4-dimethoxybenzyl substituent on the β-carbon of the propionic acid backbone. Its racemic nature (R,S configuration) makes it suitable for applications where stereochemical flexibility is required.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFWUMBCCURJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126190 | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-02-8 | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of triethylborane as a catalyst to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Fmoc Deprotection Mechanism and Conditions
The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via base-catalyzed β-elimination. Key data:
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Mechanism : Base abstracts the β-hydrogen, triggering elimination of dibenzofulvene and CO₂ .
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Stability : Fmoc remains intact under acidic (TFA) and hydrogenolytic conditions, enabling orthogonal protection strategies .
Peptide Coupling Reactions
The carboxylic acid undergoes activation for amide bond formation. Comparative coupling efficiencies:
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Side Chain Influence : The 3,4-dimethoxy-benzyl group enhances steric bulk, reducing racemization during coupling .
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Solid-Phase Synthesis : Used in ChemMatrix resin workflows at 0.075–0.5 mmol scales .
Bioconjugation and Derivatization
The free amine (post-Fmoc removal) participates in diverse bioconjugation reactions:
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3,4-Dimethoxy-Benzyl Stability : Resists oxidation under mild conditions but undergoes demethylation with BBr₃ .
Stability and Side Reactions
Critical stability profiles under synthetic conditions:
Scientific Research Applications
Peptide Synthesis
Overview:
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is primarily used as a building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.
Key Features:
- Solid-Phase Peptide Synthesis: The compound enhances the efficiency of SPPS by providing a stable yet easily removable protecting group.
- Complex Peptide Sequences: It enables the synthesis of peptides with specific functionalities that can be tailored for various biological activities.
Drug Development
Overview:
In the pharmaceutical industry, this compound is crucial for developing new drugs. Its ability to modify biological activity makes it valuable for targeting specific receptors.
Applications:
- Targeted Drug Design: The compound can be modified to create analogs that interact with specific biological targets, enhancing therapeutic efficacy.
- Bioavailability Improvement: Its structural properties can improve the solubility and stability of drug candidates.
Bioconjugation
Overview:
Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance their functionality. This compound is used in various bioconjugation processes.
Key Applications:
- Diagnostic Tools: It aids in the development of more effective diagnostic agents by improving their binding capabilities.
- Therapeutic Agents: The compound can enhance the delivery and effectiveness of therapeutic agents through targeted conjugation strategies.
Research in Neuroscience
Overview:
This compound is applied in neuroscience research, particularly in studies related to neurotransmitter systems. It is instrumental in developing compounds that can modulate neural activity.
Case Studies:
- Neurotransmitter Modulation: Research has demonstrated that derivatives of this compound can influence neurotransmitter receptor activity, which is vital for understanding neurological disorders such as depression and anxiety.
Material Science
Overview:
In material science, this compound is explored for creating novel materials with specific properties.
Applications:
- Biocompatibility Enhancement: The compound's properties are utilized to develop materials that are biocompatible for medical applications.
- Targeted Drug Delivery Systems: Research focuses on integrating this compound into drug delivery systems that target specific tissues or cells.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The 3,4-dimethoxybenzyl group can participate in various chemical interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : [1076197-02-8]
- Molecular Formula: C₂₇H₂₅NO₆
- Molecular Weight : 459.49 g/mol
- Purity : ≥95% (HPLC)
- Storage : Typically stored at 0°C to maintain stability .
This compound is commercially available through suppliers like Santa Cruz Biotechnology (Catalog No. sc-479185) and Combi-Blocks (QC-6041), with pricing ranging from $135.00 (100 mg) to $240.00 (250 mg) .
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid
- Protecting Groups: Fmoc (α-amino) and Allyloxycarbonyl (Alloc, β-amino).
- Molecular Formula : C₂₀H₂₀N₂O₆
- Key Feature : Dual protection allows sequential deprotection, enabling selective modification in complex peptide chains .
Analogues with Modified Aromatic Substituents
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid
- Substituent : 4-Methoxybenzyl (vs. 3,4-dimethoxybenzyl).
- Molecular Formula: C₂₆H₂₃NO₅
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid
- Substituent : 4-Chlorophenyl (electron-withdrawing) instead of dimethoxybenzyl.
- Molecular Formula: C₂₄H₂₀ClNO₄
- Application : Increased hydrophobicity makes it suitable for membrane-permeable peptide designs .
Stereochemical Variants
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
- Configuration : Enantiomerically pure (S)-isomer.
- Molecular Formula: C₂₄H₂₁NO₅
- Use Case : Preferred in chiral peptide sequences for targeting stereospecific biological interactions .
Data Table: Comparative Analysis
Biological Activity
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential applications in drug development and bioconjugation. This compound features an Fmoc (Fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to facilitate the assembly of peptides with enhanced biological properties.
- Molecular Formula : C27H27NO6
- Molecular Weight : 461.51 g/mol
- Appearance : White to off-white powder
- Melting Point : 142-152 ºC
- CAS Number : 1076197-02-8
Structural Comparison
The following table compares this compound with other Fmoc-protected amino acids:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-Tyrosine | Contains a phenolic hydroxyl group | More polar due to hydroxyl; used in different contexts |
| Fmoc-Alanine | Simple aliphatic structure | Lacks aromatic substitution; simpler reactivity |
| Fmoc-Leucine | Branched-chain structure | More hydrophobic; used for different peptide characteristics |
| (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl) | Contains methoxy groups on benzyl side chain | Balances hydrophobic and hydrophilic characteristics, enhancing utility |
Potential Biological Applications
- Neuroscience Research : Derivatives of this compound are being explored for their potential in developing neuropeptides that can influence brain functions. This could lead to new treatments for neurological disorders .
- Enzyme Interaction Studies : Research indicates that compounds with similar structures may interact with enzymes and receptors, providing insights into their pharmacokinetic properties and therapeutic roles .
Case Studies and Research Findings
Although direct case studies specifically involving this compound are scarce, related research highlights its potential:
- A study on peptide synthesis using Fmoc-protected amino acids demonstrated high yields and purity without extensive purification steps, indicating the efficiency of using such derivatives in SPPS .
- Investigations into related compounds have shown significant interactions with biological targets, suggesting that this compound may exhibit similar properties .
Q & A
Basic Questions
Q. What are the recommended protocols for synthesizing (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid?
- Methodology : The compound can be synthesized via Fmoc protection of the amine group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃). The dimethoxybenzyl group is introduced via reductive alkylation or substitution reactions, followed by purification using reversed-phase HPLC. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the Fmoc group and monitoring reaction progress via TLC (hexane/EtOH, 1:1) .
- Data Reference : NMR characterization (e.g., δ = 7.16–7.50 ppm for aromatic protons) and mass spectrometry (exact mass: 432.1388 Da) are critical for confirming structure .
Q. How should this compound be stored to ensure stability during peptide synthesis?
- Methodology : Store at 0°C in a desiccator to prevent moisture absorption and Fmoc group degradation. Lyophilized forms are stable for long-term storage. Avoid exposure to primary amines or strong bases to prevent premature deprotection .
Q. What analytical techniques validate the purity and enantiomeric excess (ee) of this compound?
- Methodology : Use HPLC with chiral columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10). Compare retention times with standards. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 448.18) .
Advanced Research Questions
Q. How does the 3,4-dimethoxybenzyl group influence peptide solubility and aggregation during SPPS?
- Methodology : The hydrophobic dimethoxybenzyl group may reduce aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF or NMP) for coupling. Aggregation can be mitigated by incorporating temporary solubilizing tags (e.g., PEG) or optimizing side-chain protection strategies. Comparative studies with non-substituted analogs are recommended .
Q. What strategies minimize racemization during the incorporation of this compound into peptide chains?
- Methodology : Use low-temperature coupling (4°C) and activate the carboxylic acid with HOBt/DIC or Oxyma Pure/DIC to reduce racemization risk. Monitor ee via chiral HPLC post-cleavage. Racemization rates >5% require re-optimization of coupling conditions .
Q. How can conflicting NMR data for similar compounds inform structural elucidation of this derivative?
- Data Contradiction Analysis : For example, aromatic proton shifts in 3,4-dimethoxybenzyl derivatives vary slightly (δ = 7.16–7.84 ppm in DMSO-d₆) due to solvent effects or crystal packing. Compare with published spectra of Fmoc-3,4-dimethoxy-L-phenylalanine (δ = 7.34–7.50 ppm) to resolve ambiguities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Scaling requires strict control of reaction stoichiometry (e.g., Fmoc-Cl:amine ratio = 1.2:1) and efficient purification via flash chromatography. Pilot studies using microreactors or continuous flow systems can enhance reproducibility. Purity >97% is achievable with iterative recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
